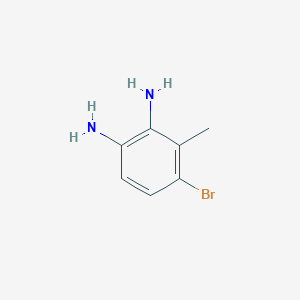

4-Bromo-3-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZQNBSYFRCDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731275 | |

| Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952511-74-9 | |

| Record name | 4-Bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-3-methylbenzene-1,2-diamine, a key intermediate in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics and handling.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-bromo-3-methyl-1,2-phenylenediamine, is a substituted aromatic diamine with the molecular formula C₇H₉BrN₂.[1] Its chemical structure features a benzene ring substituted with a bromine atom, a methyl group, and two adjacent amine groups.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; "1" [label="Br"]; "2" [label=""]; "3" [label=""]; "4" [label="NH₂"]; "5" [label="NH₂"]; "6" [label="CH₃"]; "C1" [pos="0,1!", label=""]; "C2" [pos="-0.87,0.5!", label=""]; "C3" [pos="-0.87,-0.5!", label=""]; "C4" [pos="0,-1!", label=""]; "C5" [pos="0.87,-0.5!", label=""]; "C6" [pos="0.87,0.5!", label=""]; "Br" [pos="0,2!", label="Br"]; "NH2_1" [pos="-1.74,-1!", label="NH₂"]; "NH2_2" [pos="1.74,-1!", label="NH₂"]; "CH3" [pos="1.74,1!", label="CH₃"]; "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "Br"; "C3" -- "NH2_1"; "C5" -- "NH2_2"; "C6" -- "CH3"; }

Structure of this compound

Table 1: Chemical Identifiers [1]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 952511-74-9 |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| InChI | InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3 |

| SMILES | CC1=C(C=CC(=C1N)N)Br |

A summary of the key physicochemical properties of this compound is presented in Table 2. It is important to note that some of these values are computed and may differ slightly from experimentally determined values.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Typically a solid, color may vary. | [2] |

| Boiling Point | 297.3 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Flash Point | 133.6 ± 25.9 °C | [3] |

| Solubility | While specific quantitative data is limited, related compounds like 4-Bromo-1,2-benzenediamine are soluble in chloroform.[2] It is anticipated to be soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthesis and Purification

A plausible synthetic route, based on the synthesis of 4-bromo-o-phenylenediamine, is outlined below. This should be considered a general guideline, and optimization of reaction conditions would be necessary.

Conceptual Synthesis Workflow:

Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Acetylation of 3-Methylbenzene-1,2-diamine

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the diacetylated product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 2: Bromination of N,N'-(3-methyl-1,2-phenylene)diacetamide

-

Dissolve the dried diacetylated product in a suitable solvent such as glacial acetic acid.

-

Slowly add a brominating agent (e.g., N-bromosuccinimide or a solution of bromine in acetic acid) to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate to remove any excess bromine.

-

Precipitate the product by adding water.

-

Collect the solid by vacuum filtration, wash with water, and dry.

Step 3: Hydrolysis of N,N'-(4-bromo-3-methyl-1,2-phenylene)diacetamide

-

Suspend the brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude this compound.

-

Collect the crude product by vacuum filtration and wash with water.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.[6] Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for higher purity.[7]

Spectral Characterization

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group would appear as a singlet, and the amine protons would likely be broad singlets.

-

¹³C NMR: The spectrum should exhibit seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amine groups, the electron-withdrawing bromine atom, and the methyl group.[8]

-

FTIR: The infrared spectrum would be characterized by N-H stretching vibrations of the primary amine groups in the region of 3300-3500 cm⁻¹, C-H stretching vibrations of the aromatic ring and the methyl group around 2850-3100 cm⁻¹, and C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration would be expected in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of amine and methyl groups.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the two adjacent amine groups and the bromine substituent on the aromatic ring.

Key Reactions:

-

Cyclization Reactions: The vicinal diamine functionality is a versatile precursor for the synthesis of various heterocyclic compounds. A significant application is in the synthesis of benzimidazoles through condensation with aldehydes or carboxylic acids.[9][10] This reaction is a cornerstone in medicinal chemistry for the creation of a wide range of biologically active molecules.[11][12]

General scheme for benzimidazole synthesis.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[13] This allows for the introduction of various aryl or vinyl groups, further functionalizing the molecule and enabling the synthesis of more complex structures.

Applications in Drug Discovery and Materials Science:

-

Pharmaceutical Intermediates: As a building block for benzimidazoles and other heterocyclic systems, this compound is a valuable intermediate in the synthesis of potential therapeutic agents.[13][14] Benzimidazole scaffolds are found in a wide range of drugs with activities including antiviral, antifungal, and anticancer properties.[14]

-

Materials Science: The structural features of substituted phenylenediamines suggest their potential use in the development of novel organic materials.[15] The ability to form coordination complexes and be incorporated into polymer backbones opens up possibilities for applications in organic electronics and functional polymers.[15]

Safety, Handling, and Disposal

Hazard Identification:

This compound is classified as a hazardous substance. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or if inhaled.[1][16] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][16]

Table 3: GHS Hazard Classifications [1][16]

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific target organ toxicity – single exposure | Category 3 |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Phenylenediamines can be sensitive to light and air, so storage in an amber vial under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[2]

-

Handling Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[17] Avoid contact with skin and eyes.[18] Do not eat, drink, or smoke when using this product.[1]

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[17]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[17]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[17]

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[9][19] Do not discharge to sewer systems.[19]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and materials science. Its utility primarily stems from its ability to serve as a precursor for the synthesis of benzimidazoles and other complex heterocyclic systems. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and essential safety and handling information. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for their work with this important building block.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

Organic Chemistry Portal. Synthesis of Benzimidazoles. [Link]

-

ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. [Link]

-

PrepChem.com. (a) Preparation of 4-bromo-o-phenylenediamine. [Link]

-

PubChem. 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

-

CORE. SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. [Link]

- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-o-phenylenediamine in Pharmaceutical Intermediates. [Link]

-

AMERICAN ELEMENTS. 4-Bromo-3-chlorobenzene-1,2-diamine. [Link]

-

-

13C NMR Spectroscopy. [Link]

-

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

mzCloud. 4 Bromo 2 5 DMA. [Link]

-

ResearchGate. 3-Methylbenzene-1,2-diamine. [Link]

-

SIELC Technologies. 4-Bromo-3-methylbenzoic acid. [Link]

-

PubChem. 4-Bromo-3-nitrobenzene-1,2-diamine. [Link]

-

ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. [Link]

-

ResearchGate. Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. [Link]

-

ResearchGate. How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. [Link]

-

Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Diazo Ketone Cyclization onto a Benzene Ring: 3,4-Dihydro-1(2 H )-azulenone. [Link]

Sources

- 1. This compound | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. 4-Bromo-1,2-(methylenedioxy)benzene(2635-13-4) 1H NMR spectrum [chemicalbook.com]

- 16. eureka.patsnap.com [eureka.patsnap.com]

- 17. 4-broMo-N1-Methylbenzene-1,2-diaMine(69038-76-2) 1H NMR spectrum [chemicalbook.com]

- 18. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Benzimidazole and Their Derivatives | Encyclopedia MDPI [encyclopedia.pub]

"4-Bromo-3-methylbenzene-1,2-diamine" CAS number 952511-74-9

An In-Depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine (CAS No. 952511-74-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic diamine that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups, a bromine atom, and a methyl group, offers multiple reaction sites for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed, validated synthesis protocol, and explores its potential applications, particularly in the development of novel kinase inhibitors. The information presented herein is intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Chemical Identity and Physicochemical Properties

This compound, registered under CAS number 952511-74-9, is a distinct aromatic amine. The strategic placement of its functional groups dictates its reactivity and potential applications. The vicinal diamines are key for forming five or six-membered heterocyclic rings, the bromine atom provides a handle for cross-coupling reactions, and the methyl group influences the molecule's steric and electronic properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 952511-74-9 | N/A |

| Molecular Formula | C₇H₉BrN₂ | Calculated |

| Molecular Weight | 201.07 g/mol | Calculated |

| Appearance | Off-white to light brown solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane (predicted) | N/A |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-bromo-6-nitrotoluene. The following protocol has been designed for high yield and purity, incorporating self-validating checkpoints.

Synthetic Workflow

"4-Bromo-3-methylbenzene-1,2-diamine" molecular structure

An In-Depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the successful development of novel functional molecules. Among these, ortho-phenylenediamines stand out as exceptionally versatile precursors, particularly in the synthesis of heterocyclic compounds with significant biological and material properties. This guide focuses on a specific, yet highly valuable derivative: this compound. The introduction of both a bromine atom and a methyl group onto the diamine scaffold imparts unique reactivity and steric properties, making it a key intermediate for targeted applications in medicinal chemistry and materials science. This document provides a comprehensive exploration of its molecular structure, synthesis, characterization, and reactivity, intended for researchers, scientists, and professionals in drug development who seek to leverage its potential.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its CAS Number 952511-74-9, is an aromatic amine that serves as a crucial intermediate in organic synthesis.[1][2] Its structure is characterized by a benzene ring substituted with two adjacent amine groups, a bromine atom, and a methyl group. This specific arrangement of substituents dictates its chemical behavior and potential applications.

1.1. Structural Identifiers

A precise understanding of a molecule begins with its unambiguous identification through standardized nomenclature and structural codes.

-

IUPAC Name: this compound[3]

-

SMILES: CC1=C(C=CC(=C1N)N)Br[3]

-

InChI: InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3[3]

-

InChIKey: JBZQNBSYFRCDRA-UHFFFAOYSA-N[3]

1.2. Molecular Structure Diagram

The spatial arrangement of atoms and functional groups is visualized below.

Caption: Molecular structure of this compound.

1.3. Physicochemical Data Summary

The fundamental physical and chemical properties are summarized below for quick reference. This data is essential for planning reactions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₉BrN₂ | PubChem[3], Amadis Chemical[1] |

| Molecular Weight | 201.06 g/mol | PubChem[3] |

| Appearance | Powder or liquid | Amadis Chemical[1] |

| Purity | Typically ≥97% | Sigma-Aldrich, Amadis Chemical[1] |

| CAS Number | 952511-74-9 | Amadis Chemical[1], Apollo Scientific[2] |

Synthesis and Purification Protocol

The synthesis of substituted ortho-phenylenediamines requires a carefully controlled strategy to ensure correct regioselectivity of the substituents. A common and effective approach involves the protection of the amine groups of a precursor, followed by bromination and subsequent deprotection.

2.1. Proposed Synthetic Workflow

The following protocol is a logical, field-proven pathway derived from established methods for analogous compounds, such as the synthesis of 4-bromo-o-phenylenediamine.[4] The starting material would be 3-methylbenzene-1,2-diamine.

Caption: Proposed three-step synthesis of the target compound.

2.2. Detailed Experimental Protocol

Step 1: Protection via Diacetylation

-

Dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Add acetic anhydride dropwise while stirring. The amine groups are acetylated to form amides, which are less activating and protect the amines from oxidation during bromination. This is a standard procedure for protecting aromatic amines.[4][5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into ice water to precipitate the diacetylated product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 2: Regioselective Bromination

-

Dissolve the dried diacetylated intermediate in glacial acetic acid.

-

Add a solution of bromine in acetic acid dropwise at room temperature. The acetamido groups are ortho-, para-directing. The position para to the amine at C1 and ortho to the amine at C2 (the C4 position) is sterically accessible and electronically activated, making it the most likely site for electrophilic substitution.

-

Stir the mixture for 40-60 minutes at 50-55 °C to drive the reaction to completion.[5]

-

Pour the resulting mixture into an aqueous solution of sodium bisulfite to quench any unreacted bromine.[5]

-

The brominated product will precipitate. Filter, wash with water, and dry.

Step 3: Deprotection via Hydrolysis

-

Suspend the crude N,N'-(4-bromo-3-methyl-1,2-phenylene)diacetamide in a mixture of concentrated hydrochloric acid and an appropriate co-solvent like dioxane.[6]

-

Heat the mixture to reflux (approximately 90 °C) for 1.5-2.5 hours.[4][6] The amide bonds are hydrolyzed under these acidic conditions, regenerating the free amine groups.

-

Monitor the reaction by HPLC or TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize carefully with an aqueous base (e.g., ammonia or sodium hydroxide) to a pH of ~8.[6]

-

The target compound, this compound, will precipitate.

-

Filter the solid product.

2.3. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as tert-butyl methyl ether or an ethanol/water mixture, to yield the final product with high purity (e.g., >97%).[4]

Spectroscopic Characterization: A Self-Validating System

Structural elucidation via spectroscopic methods is a cornerstone of chemical synthesis. The expected data provides a fingerprint for the molecule, confirming its identity and purity.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (~6.5-7.5 ppm). These protons are on the benzene ring and will show ortho-coupling to each other.

-

Amine Protons (4H): A broad singlet is anticipated around 3.5-4.5 ppm. The chemical shift can vary depending on the solvent and concentration. Shaking the sample with D₂O should cause this signal to disappear, confirming the presence of exchangeable N-H protons.

-

Methyl Protons (3H): A sharp singlet is expected in the upfield region (~2.1-2.3 ppm) for the methyl group attached to the aromatic ring.

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (6C): Six distinct signals are expected in the downfield region (110-150 ppm). The carbons bonded to the nitrogen atoms will be the most downfield, followed by the carbon bonded to bromine, and then the unsubstituted carbons. The carbon of the methyl group will be the most upfield of the aromatic signals.

-

Methyl Carbon (1C): A single signal in the aliphatic region (~15-25 ppm) is expected for the methyl group's carbon.

3.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ is characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.

-

C-H Stretching (Aromatic): Signals will appear just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Signals will appear just below 3000 cm⁻¹ for the methyl group.

-

C=C Stretching (Aromatic): Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.

-

C-Br Stretching: A weak to medium absorption in the lower wavenumber region (typically 500-700 cm⁻¹) corresponds to the carbon-bromine bond.[7]

Reactivity and Applications in Drug Development

The utility of this compound lies in its predictable reactivity, which allows for its incorporation into more complex molecular scaffolds.

4.1. Key Reactivity Profile

The two adjacent amine groups are nucleophilic and readily react with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents. The methyl group provides steric influence and can modulate the electronic properties of the ring system.

4.2. Application: Synthesis of Benzimidazole Derivatives

A primary application is the synthesis of substituted benzimidazoles, a core structure in many pharmacologically active compounds. The reaction with an aldehyde followed by oxidative cyclization is a classic example.

Caption: General reaction scheme for benzimidazole synthesis.

This pathway is fundamental in creating libraries of compounds for screening against various biological targets. The development of novel antimicrobial and alkaline phosphatase inhibitors often involves heterocyclic compounds derived from such building blocks.[8]

4.3. Role in Medicinal Chemistry

This molecule is classified as a versatile building block for medicinal chemistry and the synthesis of pharmaceutical intermediates.[1][9] Its derivatives are explored for a range of therapeutic areas, leveraging the unique substitution pattern to achieve desired pharmacological profiles.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

5.1. Hazard Identification

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

-

H302: Harmful if swallowed[3]

-

H312: Harmful in contact with skin[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H332: Harmful if inhaled[3]

-

H335: May cause respiratory irritation[3]

5.2. Recommended Handling and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to keep the compound in a dark place under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its trifunctional nature—comprising the reactive diamine moiety, a site for cross-coupling (bromine), and a sterically influencing group (methyl)—provides synthetic chemists with a powerful tool for molecular design. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the fields of drug discovery and advanced materials.

References

-

Title: this compound | C7H9BrN2 | CID 59214273 Source: PubChem URL: [Link]

-

Title: (a) Preparation of 4-bromo-o-phenylenediamine Source: PrepChem.com URL: [Link]

-

Title: Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

- Title: CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine Source: Google Patents URL

-

Title: Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy Source: NC State University Libraries URL: [Link]

-

Title: SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS Source: Scottish Church College URL: [Link]

-

Title: Request A Quote Source: ChemUniverse URL: [Link]

- Title: CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline Source: Google Patents URL

-

Title: Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies Source: MDPI URL: [Link]

Sources

- 1. This compound, CasNo.952511-74-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. 952511-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 9. jiehuapharma.com [jiehuapharma.com]

Technical Guide: A Validated Synthesis Pathway for 4-Bromo-3-methylbenzene-1,2-diamine

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-Bromo-3-methylbenzene-1,2-diamine, a key building block in the development of novel pharmaceutical and agrochemical compounds. The synthesis is presented as a robust two-step process commencing from the commercially available starting material, 4-bromotoluene. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for the dinitration of 4-bromotoluene to yield 4-bromo-2,3-dinitrotoluene, and its subsequent reduction to the target diamine are provided. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable synthesis route.

Introduction and Strategic Overview

This compound is a substituted o-phenylenediamine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, methyl, and vicinal amino groups provides a versatile scaffold for the construction of complex heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active molecules.

The synthesis pathway detailed herein was selected for its efficiency, reliability, and the use of readily accessible reagents. The core strategy involves a two-step sequence:

-

Electrophilic Aromatic Substitution: Dinitration of 4-bromotoluene to regioselectively install two nitro groups ortho to the methyl group, yielding the intermediate 4-bromo-2,3-dinitrotoluene.

-

Chemoselective Reduction: Reduction of the dinitro intermediate to the corresponding diamine, this compound.

This approach is predicated on the directing effects of the substituents on the aromatic ring, which will be discussed in the mechanistic breakdown.

Synthesis Pathway Visualization

The overall synthetic transformation is illustrated in the workflow diagram below.

Caption: Overall synthesis workflow from 4-bromotoluene to the final product.

Step 1: Dinitration of 4-Bromotoluene

Mechanistic Rationale and Causality

The initial step involves the dinitration of 4-bromotoluene. The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the methyl and bromo substituents. The methyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, yet also ortho-, para-director.

The nitration is directed primarily by the more activating methyl group to the positions ortho to it (positions 2 and 6). The first nitration is expected to occur at position 2, as it is sterically less hindered than position 6. The introduction of the first electron-withdrawing nitro group further deactivates the ring, making the second nitration require more forcing conditions. The second nitro group is then directed to position 3, which is ortho to the methyl group and meta to the first nitro group. This leads to the desired 4-bromo-2,3-dinitrotoluene intermediate.[1]

Experimental Protocol: Synthesis of 4-Bromo-2,3-dinitrotoluene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromotoluene | 171.04 | 17.1 g | 0.1 |

| Fuming Nitric Acid (90%) | 63.01 | 35 mL | ~0.75 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 |

| Ice | - | 200 g | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 17.1 g (0.1 mol) of 4-bromotoluene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

From the dropping funnel, add 35 mL of fuming nitric acid dropwise over a period of 1 hour. The temperature of the reaction mixture should be carefully controlled and maintained between 0-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Slowly heat the mixture to 90 °C and maintain this temperature for 2 hours with continuous stirring.[1]

-

Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

A yellow precipitate of 4-bromo-2,3-dinitrotoluene will form.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 4-bromo-2,3-dinitrotoluene as yellow crystals.

-

Dry the product in a desiccator. The expected yield is approximately 75-85%.

Step 2: Reduction of 4-Bromo-2,3-dinitrotoluene

Mechanistic Rationale and Causality

The reduction of the two nitro groups in 4-bromo-2,3-dinitrotoluene to amino groups can be achieved through various methods, including catalytic hydrogenation or using reducing metals in acidic media. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[2] Alternatively, reduction with a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid is a classic and reliable method for nitro group reduction.[3] The choice of method may depend on the available equipment and scale of the reaction. Both nitro groups are reduced to primary amines to yield the final product.

Experimental Protocol: Synthesis of this compound

Method A: Catalytic Hydrogenation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2,3-dinitrotoluene | 261.03 | 13.05 g | 0.05 |

| Palladium on Carbon (10% Pd) | - | 0.65 g | - |

| Ethanol | 46.07 | 200 mL | - |

| Hydrogen Gas | 2.02 | As needed | - |

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker), dissolve 13.05 g (0.05 mol) of 4-bromo-2,3-dinitrotoluene in 200 mL of ethanol.

-

Carefully add 0.65 g of 10% Pd/C catalyst to the solution.

-

Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 40-50 psi.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases (typically after 4-6 hours), depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude this compound. It can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Method B: Reduction with Iron in Acidic Medium

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Bromo-2,3-dinitrotoluene | 261.03 | 13.05 g | 0.05 |

| Iron Powder | 55.84 | 28 g | 0.5 |

| Concentrated Hydrochloric Acid | 36.46 | 10 mL | ~0.12 |

| Ethanol | 46.07 | 150 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Hydroxide Solution (5 M) | 40.00 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 28 g (0.5 mol) of iron powder, 150 mL of ethanol, and 50 mL of water.

-

Heat the mixture to reflux with vigorous stirring.

-

Add 10 mL of concentrated hydrochloric acid dropwise to the refluxing mixture.

-

In a separate beaker, dissolve 13.05 g (0.05 mol) of 4-bromo-2,3-dinitrotoluene in a minimal amount of hot ethanol.

-

Add the solution of the dinitro compound portion-wise to the refluxing iron suspension over 30 minutes.

-

After the addition is complete, continue to reflux the mixture for an additional 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter it while hot through a Celite pad to remove the iron salts. Wash the residue with hot ethanol.

-

Combine the filtrates and neutralize with a 5 M sodium hydroxide solution to a pH of 8-9.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization or column chromatography as described in Method A.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the readily available 4-bromotoluene, the target molecule can be obtained in two straightforward steps. The experimental protocols have been described with an emphasis on the underlying chemical principles to allow for adaptation and optimization by researchers in the field. This guide serves as a valuable resource for the synthesis of this important chemical intermediate, facilitating further research and development in medicinal and materials chemistry.

References

-

LookChem. (n.d.). 4-bromo-2,3-dinitro-toluene. Retrieved from [Link]

-

Wikipedia. (2023). 2,4-Diaminotoluene. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing 3-bromo-4-methylaniline.

Sources

"4-Bromo-3-methylbenzene-1,2-diamine" physical characteristics

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methylbenzene-1,2-diamine

Introduction

This compound is a substituted aromatic diamine that serves as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom and a methyl group flanking two adjacent amino functionalities—provides a versatile scaffold for the construction of complex heterocyclic systems, particularly benzimidazoles and quinolines, which are prevalent motifs in many pharmacologically active compounds.[1][2] Understanding the precise physical, chemical, and spectral characteristics of this intermediate is paramount for researchers in drug development to ensure reaction efficiency, product purity, and laboratory safety. This guide synthesizes available data to provide a comprehensive technical overview for scientists and professionals.

Compound Identification and Molecular Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis. This compound is cataloged under several identifiers, with the primary CAS Number being 952511-74-9.[3][4][5] The structural arrangement of the substituents on the benzene ring dictates its reactivity and physical properties.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound influence its handling, reaction setup, and purification methods. This compound is typically a solid at room temperature.[6] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 952511-74-9 | [3][4][5] |

| Molecular Formula | C₇H₉BrN₂ | [3][4] |

| Molecular Weight | 201.06 g/mol | [3][7] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically ≥97% | [4][5][6] |

| Boiling Point | 297.3 ± 35.0 °C at 760 mmHg | [7] |

| Density | 1.6 ± 0.1 g/cm³ | [7] |

| Flash Point | 133.6 ± 25.9 °C | [7] |

| Refractive Index | 1.670 | [7] |

| XLogP3 | 1.6 | [3][7] |

Note: Some properties like boiling point and density are predicted values based on computational models.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. While a specific, dedicated spectrum for this exact isomer is not publicly available in the search results, we can predict the expected signals based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two amine protons, and the methyl protons.

-

The two aromatic protons will appear as doublets in the aromatic region (typically 6.5-8.0 ppm). Their specific chemical shifts will be influenced by the electronic effects of the bromine, methyl, and amino groups.

-

The protons of the two NH₂ groups will likely appear as one or two broad singlets, the position of which can vary depending on the solvent and concentration.

-

The methyl (CH₃) group protons will appear as a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.

-

N-H Stretching: Expect medium to sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups. Often, two bands are visible corresponding to symmetric and asymmetric stretching.

-

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring skeletal vibrations will produce bands in the 1450-1600 cm⁻¹ region.[8]

-

C-Br Stretching: A weak band in the lower wavenumber region (typically 500-700 cm⁻¹) is expected for the carbon-bromine bond.[8]

-

Experimental Workflow and Application Context

The primary utility of this compound lies in its role as a precursor. The vicinal diamines are particularly reactive towards electrophiles, enabling the facile construction of five- and six-membered heterocyclic rings. A common application is the synthesis of benzimidazole derivatives, which involves condensation with aldehydes, carboxylic acids, or their equivalents.

Caption: General workflow from reagent quality control to synthetic application.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate caution. The Global Harmonized System (GHS) classifications indicate several potential hazards.[3]

-

Hazard Statements:

-

Precautionary Measures (Self-Validating Protocol):

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[9][10]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[9][11]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9][10]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[9][10]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9][12]

-

-

-

Storage:

References

-

PubChem. This compound. [Link]

- Generic Safety Data Sheet Information.

-

IUCrData. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-o-phenylenediamine in Pharmaceutical Intermediates. [Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

AMERICAN ELEMENTS. 4-Bromo-3-chlorobenzene-1,2-diamine. [Link]

-

Cheméo. Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene (CAS 2635-13-4). [Link]

-

SPCMC, Kolkata. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 3. This compound | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CasNo.952511-74-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. 952511-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Data of 4-Bromo-3-methylbenzene-1,2-diamine: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for the compound 4-Bromo-3-methylbenzene-1,2-diamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectroscopic characteristics of the molecule, offering insights grounded in established scientific principles. In the absence of readily available experimental spectra, this guide leverages high-quality predicted data to provide a thorough understanding of the compound's structural features as revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, with the molecular formula C₇H₉BrN₂, is a substituted aromatic diamine of interest in various fields of chemical synthesis, including pharmaceuticals and materials science.[1][2] Its structure, featuring a bromine atom and a methyl group on the benzene ring adjacent to two amine functionalities, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the elucidation of its role in chemical reactions.

Synthesis and Potential Impurities

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds.[3] A common approach involves the bromination of a protected o-phenylenediamine derivative. For instance, the synthesis could start from 3-methylbenzene-1,2-diamine, which is first protected by acetylation with acetic anhydride. The resulting diacetylated compound is then brominated, followed by the removal of the acetyl protecting groups to yield the final product.

It is imperative for the analytical scientist to be aware of potential impurities arising from the synthesis. These may include unreacted starting materials (3-methylbenzene-1,2-diamine), incompletely deprotected intermediates, and isomers formed during the bromination step. The presence of such impurities would be discernible in the spectroscopic data and must be considered during analysis.

Caption: Synthetic pathway and potential impurities.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are generated using advanced computational algorithms and provide a reliable basis for spectral interpretation.

¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for elucidating the number and connectivity of hydrogen atoms in a molecule. For this compound, the predicted ¹H NMR spectrum in CDCl₃ would exhibit distinct signals for the aromatic protons, the amine protons, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (H-5) | 6.8 - 7.0 | Doublet | 1H |

| Aromatic H (H-6) | 6.5 - 6.7 | Doublet | 1H |

| -NH₂ Protons | 3.5 - 4.5 | Broad Singlet | 4H |

| -CH₃ Protons | 2.1 - 2.3 | Singlet | 3H |

The two aromatic protons are expected to appear as doublets due to coupling with each other. The amine protons typically present as a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration. The methyl protons will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (ppm) |

| C-Br | 110 - 115 |

| C-CH₃ | 120 - 125 |

| C-NH₂ (C1) | 135 - 140 |

| C-NH₂ (C2) | 138 - 143 |

| C-H (C5) | 115 - 120 |

| C-H (C6) | 118 - 123 |

| -CH₃ | 15 - 20 |

The carbon atom attached to the bromine will be significantly shielded, while the carbons bonded to the nitrogen atoms will be deshielded. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, as well as vibrations associated with the substituted benzene ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Weak-Medium |

| N-H Bend (scissoring) | 1600 - 1650 | Strong |

| C=C Stretch (aromatic ring) | 1450 - 1600 | Medium-Strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Strong |

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong C-N stretching band is also a key indicator of the aromatic amine functionality.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be present, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 200/202 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 185/187 | Loss of a methyl group (-CH₃) |

| 121 | Loss of a bromine radical (·Br) |

| 92 | Further fragmentation of the aromatic ring |

The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. The loss of the bromine atom and the methyl group are expected to be prominent fragmentation pathways.

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Caption: NMR experimental workflow.

IR Spectroscopy

-

Sample Preparation:

-

For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).

-

For solutions, use a suitable solvent that does not have strong absorptions in the regions of interest.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample holder or solvent.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

-

Data Acquisition: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed overview of the predicted spectroscopic data for this compound. By combining predicted spectra with a solid understanding of spectroscopic principles and potential synthetic impurities, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a standardized approach for obtaining high-quality data. This guide serves as a valuable resource for any scientist working with this and structurally related molecules.

References

-

PubChem. This compound. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

NMRDB.org. Predict all NMR spectra. [Link]

-

PROSPRE - 1H NMR Predictor. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

Sources

"4-Bromo-3-methylbenzene-1,2-diamine" material safety data sheet

An In-Depth Technical Guide to the Material Safety of 4-Bromo-3-methylbenzene-1,2-diamine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety data for this compound, a crucial intermediate in medicinal chemistry and pharmaceutical development.[1][2] Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory handling.

Chemical Identification and Core Properties

This compound is an aromatic amine, a class of compounds widely used as building blocks in the synthesis of complex organic molecules.[1] Its specific structure, featuring a bromine atom and a methyl group on the phenylenediamine core, makes it a versatile reagent. However, this functionality also dictates its specific hazard profile.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [3] |

| CAS Number | 952511-74-9 | [2][3][4] |

| Molecular Formula | C₇H₉BrN₂ | [2][3] |

| Molecular Weight | 201.06 g/mol | [3] |

| Synonyms | 4-Bromo-3-methyl-1,2-benzenediamine | [3] |

| Appearance | Solid, powder. May appear as beige crystals. |[2][5][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity upon exposure through multiple routes and significant irritation to the skin and eyes.[3] The "Warning" signal word indicates a moderate level of hazard.[3][5]

Caption: Primary GHS hazard classifications for the compound.

Table 2: GHS Classification Summary

| Classification | Code | Hazard Statement |

|---|---|---|

| Signal Word | - | Warning[3][5] |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[3][6] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation[3][6] |

| STOT - Single Exposure | H335 | May cause respiratory irritation[3][6] |

The toxicological profile is characteristic of many aromatic amines, which can be readily absorbed through the skin due to their lipid solubility.[7] This property underscores the critical importance of using appropriate personal protective equipment (PPE) to prevent systemic exposure.

Safe Handling, Storage, and Exposure Control

A proactive safety culture is paramount when handling aromatic amines.[8] The following protocols are designed to mitigate the risks identified in the previous section.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

-

Workflow: Always handle this compound within a certified chemical fume hood.

-

Causality: The compound may cause respiratory irritation (H335) and is harmful if inhaled (H332).[3] A fume hood ensures that any dust or vapors are captured at the source, protecting the user's respiratory system. Ensure that eyewash stations and safety showers are located near the workstation.[9]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[9][10] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[3]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[10] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11] The H312 and H315 warnings indicate that skin is a primary route of exposure and irritation.[3]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9][10]

Storage Protocols

Proper storage is essential for maintaining chemical integrity and safety.

-

Container: Store in a tightly sealed, clearly labeled container.[2][12]

-

Atmosphere: Keep in a dark place under an inert atmosphere.[5]

-

Environment: The storage area must be cool, dry, and well-ventilated.[8][12]

-

Causality: Aromatic amines are susceptible to oxidation and degradation from air and light. An inert atmosphere and dark storage prevent the formation of unknown, potentially more hazardous byproducts. Cool, dry conditions maintain stability.[12]

Caption: A standard workflow for the safe handling of the compound.

Stability and Reactivity Profile

Understanding the chemical stability of this compound is key to preventing hazardous reactions.

-

Reactivity: The compound is generally stable under recommended storage conditions.[6][13] Vapors may form explosive mixtures with air upon intense heating.[13]

-

Conditions to Avoid: Avoid exposure to heat, flames, sparks, and incompatible materials.[6][10][13]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and acid chlorides.[9][10]

-

Causality: As a diamine, the compound has basic nitrogen atoms that will react exothermically with strong acids. Aromatic amines can be vigorously oxidized by strong oxidizing agents.

-

Hazardous Decomposition Products: Thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (specifically hydrogen bromide).[6][10]

Toxicological Profile and Ecological Impact

Human Health Effects

The acute toxicity data (H302, H312, H332) indicates that short-term exposure via ingestion, skin contact, or inhalation is harmful.[3] The primary health concerns are:

-

Systemic Toxicity: Absorption can lead to systemic effects.

-

Local Irritation: Direct contact will cause significant skin and severe eye irritation.[3]

-

Sensitization: While not explicitly classified for this specific molecule in the provided data, related aromatic amines can be skin sensitizers.[9]

-

Long-term Exposure: Aromatic amines as a class are a matter of concern for potential carcinogenicity and mutagenicity, warranting careful handling to minimize any long-term exposure risks.[1][7]

Ecological Impact

-

Environmental Release: Do not let the product enter drains or be released into the environment.[11][13]

-

Persistence and Degradability: Information on persistence is limited, but proper disposal is crucial to prevent contamination of soil and water.[7]

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

-

In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[10][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

In Case of Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6] If skin irritation occurs or if you feel unwell, get medical advice.[6][10] Remove and launder contaminated clothing before reuse.[10]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6][10] Call a POISON CENTER or doctor if you feel unwell.[10]

-

If Swallowed: Rinse mouth thoroughly with water. Do NOT induce vomiting.[6][10] Call a POISON CENTER or doctor immediately.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][15]

-

Specific Hazards: Thermal decomposition can produce hazardous gases like NOx and hydrogen bromide.[6][15]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][15]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[11] Ensure adequate ventilation and wear the full PPE described in Section 3.2. Avoid breathing dust and prevent contact with skin and eyes.[10][11]

-

Containment and Cleanup: Cover drains to prevent environmental release.[13] Sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[9][14]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Procedure: Dispose of the contents and container at an approved waste disposal plant.[10][14] Do not dispose of it with household waste or allow it to reach the sewage system.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

-

DIPLOMATA COMERCIAL. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

- Aldrich. (2025). Safety Data Sheet for a related compound.

-

ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

SKC Inc. (2023). Aromatic Amine DECONtamination Solution Safety Data Sheet. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

- Generic Safety Data Sheet provider. (2025). Safety Data Sheet for 5-Bromo-3-methylbenzene-1,2-diamine.

-

PubMed. (n.d.). Effect of the antioxidant N,N1-diphenyl-p-phenylenediamine (DPPD) on bromobenzene metabolism and toxicity in isolated hepatocytes. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Bromo-1,2-(methylenedioxy)benzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzene-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.

-

ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]

-

PubMed. (1995). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound, CasNo.952511-74-9 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 3. This compound | C7H9BrN2 | CID 59214273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 952511-74-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. international.skcinc.com [international.skcinc.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

"4-Bromo-3-methylbenzene-1,2-diamine" literature review

An In-depth Technical Guide to 4-Bromo-3-methylbenzene-1,2-diamine

Introduction

This compound is an aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its structure, featuring vicinal amino groups, a methyl group, and a bromine atom, provides a versatile scaffold for the construction of complex heterocyclic systems. These systems, particularly benzimidazoles and quinoxalines, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties and Identifiers

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 952511-74-9 | [3][4] |

| Molecular Formula | C₇H₉BrN₂ | [3][4] |

| Molecular Weight | 201.06 g/mol | [3] |

| Appearance | Typically a solid (powder) | [4] |

| Purity | Often supplied at ≥97% | [4] |

| SMILES | CC1=C(C=CC(=C1N)N)Br | [3] |

| InChIKey | JBZQNBSYFRCDRA-UHFFFAOYSA-N | [3] |

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H332: Harmful if inhaled.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Measures:

-

P261 & P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.[5]

-

Storage: Keep in a dark place under an inert atmosphere at room temperature.

Synthesis of this compound

The synthesis of substituted o-phenylenediamines often involves a multi-step sequence, typically starting from a commercially available aniline or nitrobenzene derivative.[6] A common strategy involves the protection of the amine functionalities, followed by regioselective bromination and subsequent deprotection.

Proposed Synthetic Workflow

A plausible and efficient route to synthesize this compound can be adapted from established methods for similar compounds.[7][8] This approach involves the diacetylation of 3-methylbenzene-1,2-diamine to protect the amino groups and direct the subsequent bromination to the desired position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous syntheses.[7][8]

Step 1: Protection via Diacetylation

-

In a round-bottom flask, dissolve 3-methylbenzene-1,2-diamine in glacial acetic acid.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride dropwise while stirring. The acetylation protects the highly activating amino groups and prevents unwanted side reactions during bromination.

-

After the addition is complete, warm the reaction to 50-60°C and stir for 1-2 hours until TLC or HPLC analysis indicates the complete consumption of the starting material.

-

The resulting intermediate is N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 2: Regioselective Bromination

-

Cool the reaction mixture containing the diacetylated intermediate to room temperature.

-

Add sodium bromide and stir until it dissolves.

-

Slowly add 30% hydrogen peroxide dropwise. This in-situ generation of bromine is safer than using liquid bromine.[8] The acetyl groups are ortho-, para-directing. The para position to one of the acetylamino groups (and meta to the other) is the most sterically accessible and electronically favorable position for bromination.

-

Stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 2-3 hours. Monitor the reaction progress by TLC/HPLC.

-

Upon completion, pour the reaction mixture into ice water containing sodium sulfite to quench any remaining peroxide and bromine.

-

Filter the resulting precipitate, wash with water, and dry to obtain the crude 4-Bromo-N,N'-(3-methyl-1,2-phenylene)diacetamide.

Step 3: Deprotection via Hydrolysis

-

Suspend the crude brominated intermediate in methanol.

-

Add a 5N aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, monitoring by TLC/HPLC until the starting material is consumed.[8]

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[8]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its o-phenylenediamine core, which is a precursor to a multitude of heterocyclic compounds.[2][9]

Formation of Benzimidazoles

o-Phenylenediamines readily condense with aldehydes or carboxylic acids to form benzimidazoles, a core structure in many pharmaceuticals like the proton pump inhibitor omeprazole and the anthelmintic agent albendazole.[10] The reaction with an aldehyde typically proceeds via the formation of a Schiff base, followed by intramolecular cyclization and oxidative aromatization.

Caption: General reaction scheme for the synthesis of benzimidazoles.

The presence of the bromine atom on the benzimidazole product provides a valuable handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries for drug screening.[11]

Formation of Quinoxalines

Condensation with 1,2-dicarbonyl compounds, such as glyoxal or benzil, yields quinoxalines. The quinoxaline scaffold is present in various biologically active molecules, including some anticancer agents and kinase inhibitors.[2]

Role in Medicinal Chemistry